molecular formula C15H19F3N2O2 B4423212 2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4423212
M. Wt: 316.32 g/mol
InChI Key: QJKBJYWZGXGERT-UHFFFAOYSA-N
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Description

"2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide" is a compound of interest due to its potential in various scientific and pharmacological fields. While specific literature directly addressing this compound was not identified, insights can be drawn from closely related compounds and general chemical knowledge.

Synthesis Analysis

The synthesis of related morpholino compounds involves several steps, including the preparation of specific esters, hydrazides, and subsequent reactions with bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). These methods provide a framework for synthesizing a wide range of morpholino compounds, suggesting a similar approach could be utilized for the compound (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholino compounds and their derivatives can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques allow for a detailed understanding of the compound's structure, including its functional groups and molecular geometry (Gul et al., 2017).

Chemical Reactions and Properties

Morpholino compounds participate in various chemical reactions, including interactions with other organic compounds to synthesize new derivatives with potential antimicrobial activity. The specific chemical reactivity would depend on the functional groups present in the compound, suggesting that "this compound" could be involved in reactions leveraging its acetamide and morpholino groups for further functionalization (Jayadevappa et al., 2012).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, can be determined through experimental measurements. While specific data on "this compound" is not readily available, closely related morpholino derivatives offer a basis for predicting its physical characteristics. These might include moderate solubility in organic solvents and stability under standard conditions (Jayadevappa et al., 2012).

Chemical Properties Analysis

The chemical properties of morpholino derivatives are influenced by their functional groups, which dictate their reactivity, acidity/basicity, and interaction with biological systems. For instance, the presence of an acetamide group could impart specific reactivity towards nucleophiles, while the morpholino ring might influence the compound's basicity and ability to form hydrogen bonds (Jayadevappa et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interactions with biological molecules. The morpholine ring is present in many drugs and is known to interact with various enzymes and receptors .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-10-7-20(8-11(2)22-10)9-14(21)19-13-6-4-3-5-12(13)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBJYWZGXGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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